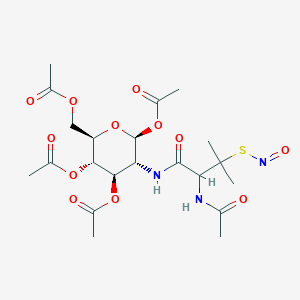

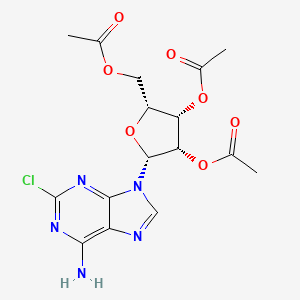

2-Chloro-6-amino-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

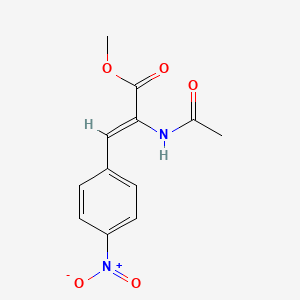

Synthesis Analysis

The synthesis of nucleoside analogs from 2-amino-9-(beta-D-ribofuranosyl)purine involves reactions with different aldehydes to form novel derivatives, characterized by moderate yields and distinct fluorescence properties compared to the starting compound (Virta et al., 2004). The synthesis process employs chloroacetaldehyde and other aldehydes, leading to a variety of products with unique chemical structures and properties.

Scientific Research Applications

Tautomerism and Molecular Interactions

A study explored the tautomerism of nucleic acid bases, including purine derivatives, and how molecular interactions influence tautomeric equilibria. It was found that the environment's polarity could significantly affect the stability of tautomers of purines and pyrimidines. This research contributes to our understanding of nucleic acid base behavior in different environments, which is crucial for DNA and RNA structure and function (Person et al., 1989).

Bioactive Nucleobases and Analogues

Another study focused on the medicinal chemistry of furanyl- or thienyl-substituted nucleobases and nucleosides, including purine analogues. These compounds have shown significant potential in drug design for their antiviral, antitumor, antimycobacterial, and antiparkinsonian properties. This demonstrates the importance of purine derivatives in developing new therapeutic agents (Ostrowski, 2022).

Soil Organic Nitrogen Chemistry

Research on the chemistry of soil organic nitrogen revealed that heterocyclic nitrogen compounds, including purines and pyrimidines, constitute a significant component of soil nitrogen. Understanding the distribution and behavior of these compounds in soil is essential for agricultural and environmental sciences (Schulten & Schnitzer, 1997).

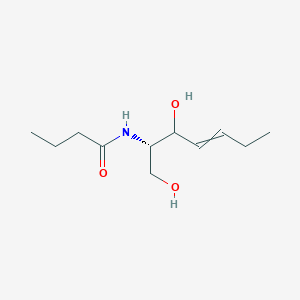

Cardiovascular Prevention by n-3 Polyunsaturated Fatty Acids

A review on the prevention of arrhythmic deaths by n-3 polyunsaturated fatty acids highlighted the biochemical pathways involving purine metabolites. This study underscores the intersection between dietary components, purine metabolism, and cardiovascular health, illustrating the broader implications of purines in clinical nutrition and disease prevention (Leaf et al., 2003).

Purine-utilizing Enzyme Inhibitors

A comprehensive review discussed the role of purine-utilizing enzyme inhibitors in treating diseases like malaria, cancer, and autoimmune disorders. This research underscores the therapeutic potential of targeting purine metabolism in drug development (Chauhan & Kumar, 2015).

Future Directions

properties

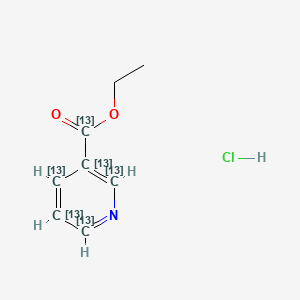

IUPAC Name |

[(2R,3S,4S,5R)-3,4-diacetyloxy-5-(6-amino-2-chloropurin-9-yl)oxolan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN5O7/c1-6(23)26-4-9-11(27-7(2)24)12(28-8(3)25)15(29-9)22-5-19-10-13(18)20-16(17)21-14(10)22/h5,9,11-12,15H,4H2,1-3H3,(H2,18,20,21)/t9-,11+,12+,15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMTFOTCIQPKKSP-CKRXIKOQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=C(N=C32)Cl)N)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)Cl)N)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN5O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-amino-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.